Methyl 4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]benzoate
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Overview
Description
Methyl 4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]benzoate is a complex organic compound that features a piperidine ring substituted with a hydroxymethyl group and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]benzoate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the hydroxymethyl and phenylpropyl groups. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylpropyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]benzoate involves its interaction with specific molecular targets. The piperidine ring and phenylpropyl group may interact with receptors or enzymes, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydroxymethyl)benzoate
- Methyl 4-(3-hydroxyphenyl)benzoate
- 4-Piperidinemethanol
Uniqueness
Methyl 4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring, hydroxymethyl group, and phenylpropyl group allows for diverse interactions and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-28-23(27)22-11-9-21(10-12-22)18-25-16-14-24(19-26,15-17-25)13-5-8-20-6-3-2-4-7-20/h2-4,6-7,9-12,26H,5,8,13-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNKVXUUWRERIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)(CCCC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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